2-Methoxy-2-propan-2-yl-1,3-benzodioxol-4-ol;methylcarbamic acid
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Overview
Description
2-Methoxy-2-propan-2-yl-1,3-benzodioxol-4-ol;methylcarbamic acid is a complex organic compound that features a benzodioxole ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-2-propan-2-yl-1,3-benzodioxol-4-ol;methylcarbamic acid typically involves the reaction of catechol with disubstituted halomethanes to form the benzodioxole ring . The methylenation of catechols is a common method used in this synthesis . The reaction conditions often require aprotic polar solvents and specific catalysts to achieve the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-2-propan-2-yl-1,3-benzodioxol-4-ol;methylcarbamic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as manganese (III) acetate.
Reduction: Common reducing agents like sodium borohydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions can occur, especially at the methoxy and carbamic acid groups.
Common Reagents and Conditions
Oxidizing Agents: Manganese (III) acetate, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Aprotic polar solvents like dimethyl sulfoxide (DMSO) and acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
2-Methoxy-2-propan-2-yl-1,3-benzodioxol-4-ol;methylcarbamic acid has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-Methoxy-2-propan-2-yl-1,3-benzodioxol-4-ol;methylcarbamic acid involves its interaction with specific molecular targets and pathways. The benzodioxole ring structure allows it to interact with enzymes and receptors, potentially inhibiting or modulating their activity . This interaction can lead to various biological effects, such as anti-inflammatory or antimicrobial actions.
Comparison with Similar Compounds
Similar Compounds
1,3-Benzodioxole: Shares the benzodioxole ring structure but lacks the methoxy and carbamic acid groups.
3,4-Methylenedioxyphenylpropan-2-one: Contains a similar methylenedioxyphenyl group but differs in its overall structure and functional groups.
Uniqueness
2-Methoxy-2-propan-2-yl-1,3-benzodioxol-4-ol;methylcarbamic acid is unique due to its combination of the benzodioxole ring with methoxy and carbamic acid groups
Properties
CAS No. |
61083-17-8 |
---|---|
Molecular Formula |
C13H19NO6 |
Molecular Weight |
285.29 g/mol |
IUPAC Name |
2-methoxy-2-propan-2-yl-1,3-benzodioxol-4-ol;methylcarbamic acid |
InChI |
InChI=1S/C11H14O4.C2H5NO2/c1-7(2)11(13-3)14-9-6-4-5-8(12)10(9)15-11;1-3-2(4)5/h4-7,12H,1-3H3;3H,1H3,(H,4,5) |
InChI Key |
CPQKOPZLXUSBLB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1(OC2=CC=CC(=C2O1)O)OC.CNC(=O)O |
Origin of Product |
United States |
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